molecular formula C23H25N3O4S2 B5092220 2-[(2-Ethoxyphenyl)[[4-(methylthio)phenyl]sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide CAS No. 831229-14-2

2-[(2-Ethoxyphenyl)[[4-(methylthio)phenyl]sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide

Cat. No.: B5092220
CAS No.: 831229-14-2
M. Wt: 471.6 g/mol
InChI Key: MDCBFJBGNUGULH-UHFFFAOYSA-N
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Description

2-[(2-Ethoxyphenyl)[[4-(methylthio)phenyl]sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethoxyphenyl)[[4-(methylthio)phenyl]sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of phenol to form 2-ethoxyphenol.

    Sulfonylation: The 2-ethoxyphenol is then subjected to sulfonylation with 4-(methylthio)benzenesulfonyl chloride to form the sulfonylated intermediate.

    Amidation: The sulfonylated intermediate is reacted with 3-pyridinylmethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxyphenyl)[[4-(methylthio)phenyl]sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Ethoxyphenyl)[[4-(methylthio)phenyl]sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxyphenyl)[[4-(methylthio)phenyl]sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.

Uniqueness

2-[(2-Ethoxyphenyl)[[4-(methylthio)phenyl]sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-3-30-22-9-5-4-8-21(22)26(17-23(27)25-16-18-7-6-14-24-15-18)32(28,29)20-12-10-19(31-2)11-13-20/h4-15H,3,16-17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCBFJBGNUGULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001123740
Record name 2-[(2-Ethoxyphenyl)[[4-(methylthio)phenyl]sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831229-14-2
Record name 2-[(2-Ethoxyphenyl)[[4-(methylthio)phenyl]sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=831229-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Ethoxyphenyl)[[4-(methylthio)phenyl]sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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